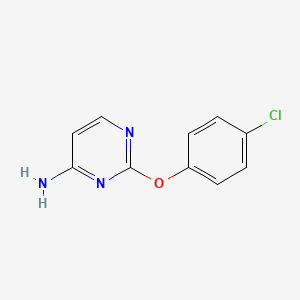
2-(4-Chlorophenoxy)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)pyrimidin-4-amine typically involves the reaction of 4-chlorophenol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification steps are adapted to industrial standards, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can produce corresponding oxides and amines .
科学的研究の応用
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates similar kinase inhibition properties but with different substituents on the phenyl ring.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with comparable biological activity, used in antitubercular research.
Uniqueness
2-(4-Chlorophenoxy)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom on the phenyl ring enhances its reactivity and potential for further functionalization, making it a versatile compound in various research and industrial applications .
特性
CAS番号 |
60722-64-7 |
|---|---|
分子式 |
C10H8ClN3O |
分子量 |
221.64 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)15-10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |
InChIキー |
KZLLLUBJEUISLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















